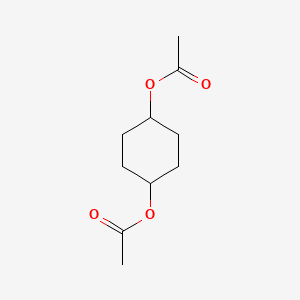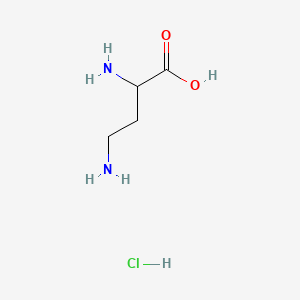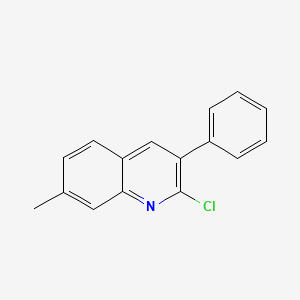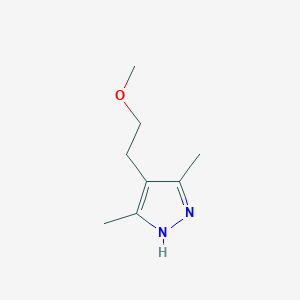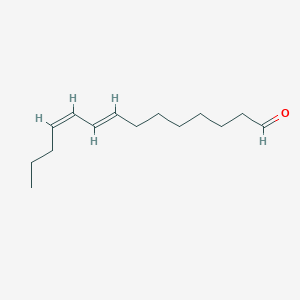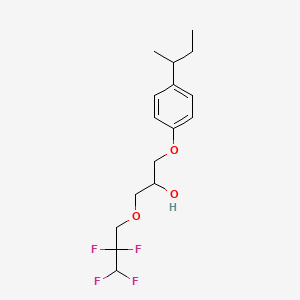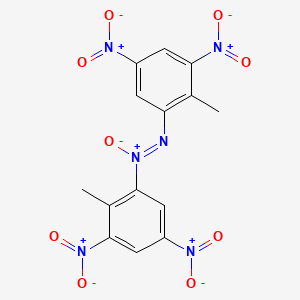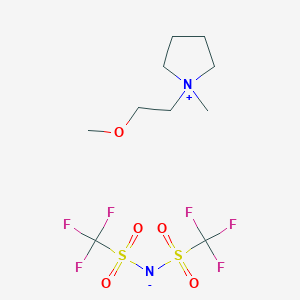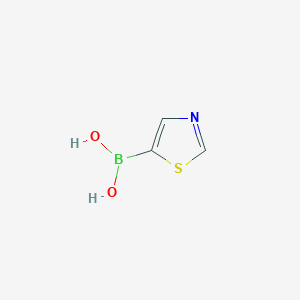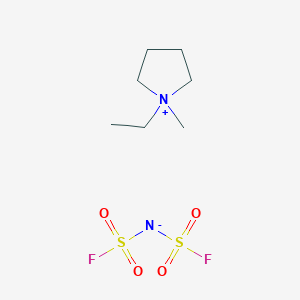
Amaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amaninamide is a cyclic peptide and one of the amatoxins, which are found in several members of the mushroom genera Amanita, Lepiota, and Galerina . It is closely related to alpha-amanitin but differs by lacking the hydroxyl group on tryptophan . This alteration affects its ultraviolet absorption spectrum but not its toxicity . This compound is known for its potent inhibition of RNA polymerase II, leading to cytolysis of hepatocytes and kidney cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of amaninamide involves the formation of a linear octapeptide followed by thioether formation using the Savige-Fontana reaction . The synthetic challenges include diastereoselective sulfoxidation to afford the more toxic ®-sulfoxide .
Industrial Production Methods: the synthesis of related compounds like alpha-amanitin involves complex peptide synthesis techniques that could be adapted for this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Amaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides .
Applications De Recherche Scientifique
Amaninamide has several scientific research applications:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Alpha-amanitin: Differs by having a hydroxyl group on tryptophan.
Amanin: Contains a carboxamide group instead of a carboxylic acid group.
Phallotoxins: Another group of cyclic peptides found in Amanita mushrooms, but with different toxicological profiles.
Uniqueness: Amaninamide’s unique structure, lacking the hydroxyl group on tryptophan, distinguishes it from alpha-amanitin and affects its ultraviolet absorption spectrum . Despite this difference, its toxicity remains comparable, making it a valuable compound for studying the structure-activity relationships of amatoxins .
Propriétés
Numéro CAS |
58311-65-2 |
|---|---|
Formule moléculaire |
C39H54N10O13S |
Poids moléculaire |
903.0 g/mol |
Nom IUPAC |
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t17-,18-,19+,23-,24-,25-,26-,27-,31-,32-,63+/m0/s1 |
Clé InChI |
BOHCOUQZNDPURZ-ICNZIKDASA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


